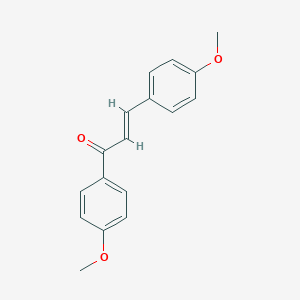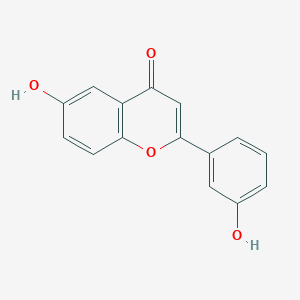
4,4'-Dimethoxychalcon
Übersicht
Beschreibung
4,4’-Dimethoxychalcon ist eine natürlich vorkommende Flavonoidverbindung, die in verschiedenen Pflanzen vorkommt, darunter Angelica keiskei. Es ist bekannt für seine vielfältigen biologischen Aktivitäten, darunter Anti-Aging-, entzündungshemmende und antioxidative Eigenschaften . Die Verbindung hat in den letzten Jahren aufgrund ihres potenziellen therapeutischen Nutzens in verschiedenen Bereichen der Wissenschaft und Medizin große Aufmerksamkeit erlangt.
Wissenschaftliche Forschungsanwendungen
Industrie: Es wird aufgrund seiner biologischen Aktivitäten bei der Entwicklung von Anti-Aging-Produkten und -Nahrungsergänzungsmitteln eingesetzt.
5. Wirkmechanismus
4,4’-Dimethoxychalcon übt seine Wirkungen über mehrere Mechanismen aus:
Autophagie-Aktivierung: Die Verbindung induziert Autophagie, indem sie bestimmte GATA-Transkriptionsfaktoren unabhängig vom TORC1-Kinaseweg hemmt.
Antioxidative Eigenschaften: Es besitzt antioxidative Eigenschaften, die zur Minderung von oxidativem Stress und zum Schutz von Zellen vor Schäden beitragen.
Ferritinophagie und Ferroptose: 4,4’-Dimethoxychalcon aktiviert Ferritinophagie, was zur Degradation von Ferritin und zu einem Anstieg von labilem Eisen führt, das Ferroptose in seneszenten Zellen induziert.
Wirkmechanismus
Target of Action
The primary target of 4,4’-Dimethoxychalcone (DMC) is Ferrochelatase (FECH) . FECH is a key enzyme involved in heme biosynthesis and is found to be upregulated in multiple senescent cell models . DMC can influence the level of ferrous ions in cells by binding to FECH .
Mode of Action
DMC interacts with its target, FECH, and inhibits it . This inhibition leads to the activation of ferritinophagy, a process that degrades ferritin, the primary iron storage protein in mammalian cells . This results in an increase in the labile iron pool within the cell .
Biochemical Pathways
DMC affects the autophagy pathway, a cellular process involved in the degradation and recycling of cellular components . DMC induces autophagy by inhibiting specific GATA transcription factors, independently of the TORC1 kinase pathway . This autophagy is crucial for the lifespan extension effects of DMC in yeast, worms, flies, and for cardioprotection in mice .
Pharmacokinetics
It is known that dmc is a natural flavonoid compound from angelica sinensis , which suggests it may have good bioavailability due to its natural origin.
Result of Action
DMC has multiple beneficial effects. It promotes longevity in yeast, worms, and flies, and protects mice from heart injury and liver toxicity . Interestingly, both the DMC-mediated lifespan extension and the cardioprotection depend on autophagy, whereas hepatoprotection does not . DMC treatment results in a phylogenetically conserved, systemic impact on the metabolome, most prominently characterized by changes in cellular amino acid composition .
Action Environment
The action, efficacy, and stability of DMC can be influenced by various environmental factors. For instance, DMC has been shown to protect the skin from AAPH-induced senescence and UVB-induced photoaging by activating autophagy . This suggests that DMC’s action can be influenced by environmental stressors such as UV radiation.
Biochemische Analyse
Biochemical Properties
4,4’-Dimethoxychalcone plays a crucial role in biochemical reactions, particularly in promoting autophagy and mitigating oxidative stress. It interacts with several enzymes and proteins, including GATA transcription factors and ferrochelatase. By inhibiting GATA transcription factors, 4,4’-Dimethoxychalcone induces autophagy independently of the TORC1 kinase pathway . Additionally, it binds to ferrochelatase, influencing the levels of divalent iron ions within cells .
Cellular Effects
4,4’-Dimethoxychalcone exerts various effects on different cell types and cellular processes. It promotes longevity in yeast, worms, and flies, and protects mice from heart injury and liver toxicity . In senescent cells, 4,4’-Dimethoxychalcone activates ferritinophagy, leading to increased labile iron pools and inducing ferroptosis . It also reduces the senescence-associated secretory phenotype (SASP) in aging cells, thereby improving cellular function .
Molecular Mechanism
The molecular mechanism of 4,4’-Dimethoxychalcone involves multiple pathways. It induces autophagy by inhibiting GATA transcription factors and activating the phosphorylation of ULK1 at Ser555 . Additionally, it activates the MAPK signaling pathway, which further regulates autophagy . 4,4’-Dimethoxychalcone also exerts antioxidative effects by scavenging reactive oxygen species (ROS) and reducing oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4’-Dimethoxychalcone have been observed to change over time. It has been shown to increase autophagic flux in various organisms, including yeast, worms, and mice . The compound’s stability and degradation over time have been studied, revealing that its autophagy-enhancing effects are consistent across different species . Long-term studies have demonstrated its protective effects against age-related pathologies .
Dosage Effects in Animal Models
The effects of 4,4’-Dimethoxychalcone vary with different dosages in animal models. In mice, a dosage of 100 mg/kg administered intraperitoneally efficiently triggered autophagic flux in the heart and liver . Higher doses have been associated with increased cardioprotective effects, while excessive doses may lead to adverse effects such as liver toxicity . The compound’s dosage-dependent effects highlight the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
4,4’-Dimethoxychalcone is involved in several metabolic pathways, including the Keap1/Nrf2/HMOX1 pathway and the inhibition of ferrochelatase . By activating the Keap1/Nrf2/HMOX1 pathway, it induces the expression of antioxidative genes, thereby reducing oxidative stress . The inhibition of ferrochelatase leads to increased levels of labile iron, which contributes to its pro-ferroptotic effects .
Transport and Distribution
Within cells and tissues, 4,4’-Dimethoxychalcone is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution is influenced by its binding to proteins such as ferritin, which plays a role in its transport and storage within cells .
Subcellular Localization
4,4’-Dimethoxychalcone exhibits specific subcellular localization, which affects its activity and function. It targets organelles such as lysosomes and mitochondria, where it induces autophagy and regulates oxidative stress . The compound’s localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within cells .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: 4,4’-Dimethoxychalcon kann durch die Claisen-Schmidt-Kondensationsreaktion synthetisiert werden. Dies beinhaltet die Reaktion von äquimolaren Mengen an 4-Methoxybenzaldehyd und 4-Methoxyacetophenon in Gegenwart einer alkoholischen Alkali, wie Natriumhydroxid oder Kaliumhydroxid . Die Reaktion findet typischerweise bei Raumtemperatur statt und ergibt nach der Reinigung das gewünschte Chalcon.
Industrielle Produktionsverfahren: Während spezifische industrielle Produktionsverfahren für 4,4’-Dimethoxychalcon nicht umfassend dokumentiert sind, ist die Claisen-Schmidt-Kondensation der praktikabelste Ansatz für die großtechnische Synthese. Die Einfachheit und die hohe Ausbeute der Reaktion machen sie für industrielle Anwendungen geeignet.
Analyse Chemischer Reaktionen
Reaktionstypen: 4,4’-Dimethoxychalcon unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Flavone und Flavanonole zu bilden.
Reduktion: Reduktionsreaktionen können das Chalcon in Dihydrochalcone umwandeln.
Substitution: Elektrophile Substitutionsreaktionen können an den aromatischen Ringen stattfinden, was zu verschiedenen substituierten Derivaten führt.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid sind typische Reduktionsmittel.
Substitution: Halogene, Nitrierungsmittel und Sulfonierungsmittel werden für elektrophile Substitutionsreaktionen verwendet.
Hauptprodukte:
Oxidation: Flavone und Flavanonole.
Reduktion: Dihydrochalcone.
Substitution: Verschiedene substituierte Chalcone, abhängig von den verwendeten Reagenzien.
Vergleich Mit ähnlichen Verbindungen
4,4’-Dimethoxychalcon ist unter den Chalconen einzigartig aufgrund seiner beiden Methoxygruppen, die seine biologische Aktivität verstärken. Ähnliche Verbindungen sind:
- 4’-Methoxychalcon
- Isoliquiritigenin
- 2’-O-Methylisoliquiritigenin
- 3-Deoxysappanchalcon
- Phloretin
Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich jedoch in ihren spezifischen funktionellen Gruppen, was zu Variationen in ihren biologischen Aktivitäten und Anwendungen führt.
Eigenschaften
IUPAC Name |
1,3-bis(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-19-15-8-3-13(4-9-15)5-12-17(18)14-6-10-16(20-2)11-7-14/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXVSZWKIHQDES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001314557 | |
| Record name | 4,4′-Dimethoxychalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001314557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2373-89-9 | |
| Record name | 4,4′-Dimethoxychalcone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2373-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4′-Dimethoxychalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001314557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















